2,2,3-Trimethylaziridine
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Overview
Description
2,2,3-Trimethylaziridine is an organic compound with the molecular formula C5H11N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, where the nitrogen atom is bonded to three carbon atoms, two of which are methyl-substituted.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-propanol with a nitrogen source under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Substitution: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,3-Trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism by which 2,2,3-trimethylaziridine exerts its effects involves the reactivity of the aziridine ring. The nitrogen atom’s lone pair of electrons can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2,2-Trimethylaziridine: Another aziridine with a different substitution pattern.
Aziridine: The parent compound with no methyl substitutions.
2-Methylaziridine: A simpler derivative with only one methyl group
Uniqueness: 2,2,3-Trimethylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. This uniqueness makes it valuable in specialized applications where other aziridines may not be suitable .
Properties
CAS No. |
21031-16-3 |
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Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2,2,3-trimethylaziridine |
InChI |
InChI=1S/C5H11N/c1-4-5(2,3)6-4/h4,6H,1-3H3 |
InChI Key |
AMDSLFHCCDFCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)(C)C |
Origin of Product |
United States |
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